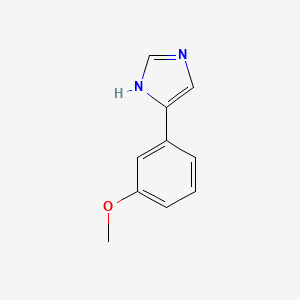

4-(3-Methoxyphenyl)-1H-imidazole

Descripción general

Descripción

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, and stability. It may also include its spectroscopic properties, such as its UV/Vis, IR, and NMR spectra.Aplicaciones Científicas De Investigación

1. Corrosion Inhibition

4-(3-Methoxyphenyl)-1H-imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, have been studied for their potential in corrosion inhibition. These compounds, synthesized using microwave irradiation, exhibited high efficiency in preventing corrosion on mild steel in acidic solutions. Their effectiveness was attributed to strong adsorption following the Langmuir model, suggesting mixed-type adsorption involving both physisorption and chemisorption. This was further supported by quantum chemical calculations and surface analysis techniques (Prashanth et al., 2021).

2. Biological and Pharmaceutical Importance

Imidazole derivatives, including those with 4-methoxyphenyl substitutions, have been recognized for their significant biological and pharmaceutical relevance. These compounds demonstrate antimicrobial and anticancer activities, making them valuable in medicinal chemistry. The ionizable nature of the imidazole ring enhances the pharmacokinetic characteristics of these molecules, optimizing their solubility and bioavailability (Ramanathan, 2017).

3. Nonlinear Optical (NLO) Properties

The optical properties of certain imidazole derivatives, like 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole, have been explored for their potential in nonlinear optical (NLO) applications. These compounds showed fluorescence enhancement in the presence of transition metals, which may be due to suppressed radiationless transitions. Quantum chemical calculations revealed favorable NLO properties, suggesting their use in relevant material applications (Jayabharathi et al., 2012).

4. Anticancer and Antimicrobial Activities

Imidazole derivatives, including 4-(3-Methoxyphenyl)-1H-imidazole, have shown promising results in anticancer and antimicrobial studies. Their ability to induce apoptosis and cellular senescence in cancer cells highlights their potential as novel therapeutic agents. Additionally, these compounds have demonstrated antimicrobial effectiveness against a variety of pathogens, making them valuable in the development of new antimicrobial drugs (Sharma et al., 2014).

5. Analytical Applications

Imidazole derivatives have been utilized in the development of sensors, such as the chromium(III)-selective sensor. This application involves using an imidazole derivative as an ionophore in a carbon composite-PVC coated platinum electrode, demonstrating its utility in analytical chemistry for metal ion detection (Abbaspour et al., 2010).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It may also include precautions that should be taken when handling the compound.

Direcciones Futuras

This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure, or new reactions that it could be used in.

I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(5-9)10-6-11-7-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMJZDBEIHGNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621569 | |

| Record name | 5-(3-Methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyphenyl)-1H-imidazole | |

CAS RN |

53848-01-4 | |

| Record name | 5-(3-Methoxyphenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53848-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

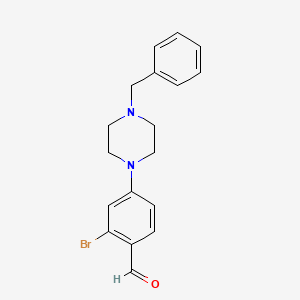

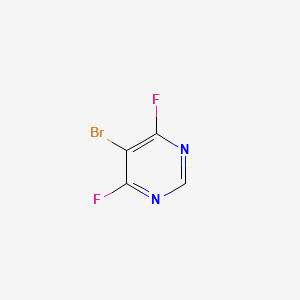

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

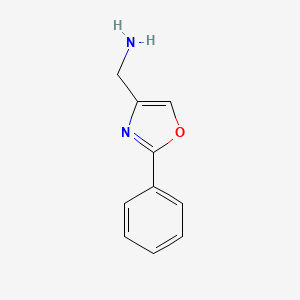

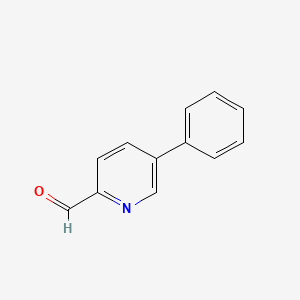

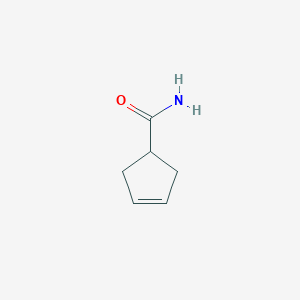

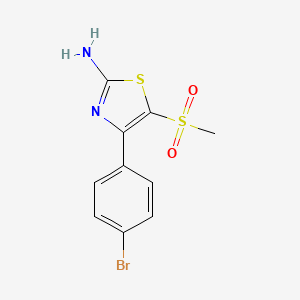

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol](/img/structure/B1370663.png)

![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)

![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)

![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)